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molecular formula C16H13NO B154304 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde CAS No. 1757-72-8

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Cat. No. B154304
M. Wt: 235.28 g/mol
InChI Key: YJOWMBICANYBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04008085

Procedure details

To 150 ml of dimethylformamide 46 ml of phosphorus oxychloride were added dropwise care being taken that the temperature of the reaction mixture did not rise above 20° C. Subsequently to the obtained mixture 103.5 g of 1-methyl-2-phenyl-indole dissolved in 200 ml of dimethylformamide were added dropwise. During the addition the temperature of the reaction mixture was kept in the range of 20° to 40° C and thereupon for 1 hour between 40° and 45° C. Then the reaction mixture was poured into a solution of 490 g of sodium acetate dissolved in 500 ml of water to which 500 g of ice were added. The precipitated aldehyde was separated by suction, washed with water and methanol.
Quantity
103.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
490 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][N:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[C:8]1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:22]([O-])(=[O:24])C.[Na+]>CN(C)C=O.O>[CH3:6][N:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([CH:22]=[O:24])=[C:8]1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
103.5 g
Type
reactant
Smiles
CN1C(=CC2=CC=CC=C12)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
490 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 20° C
ADDITION
Type
ADDITION
Details
were added dropwise
ADDITION
Type
ADDITION
Details
During the addition the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
was kept in the range of 20° to 40° C
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The precipitated aldehyde was separated by suction
WASH
Type
WASH
Details
washed with water and methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN1C(=C(C2=CC=CC=C12)C=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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